1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its ethyl and methyl substituents on the pyrazole ring and a carboxamide group attached to the 4-position of the ring. The presence of the 2-methylphenyl group attached to the nitrogen atom of the carboxamide further defines its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions can be used to introduce the ethyl and methyl groups at the desired positions on the pyrazole ring.
Formation of the carboxamide group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the 2-methylphenyl group: This can be achieved through a coupling reaction, such as a Buchwald-Hartwig amination, where the pyrazole carboxamide is reacted with a 2-methylphenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
1-ethyl-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with different substituents, leading to different chemical and biological properties.
1-phenyl-3-methyl-1H-pyrazole-4-carboxamide: Presence of a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and interactions.
1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid:
Properties
IUPAC Name |
1-ethyl-5-methyl-N-(2-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-11(3)12(9-15-17)14(18)16-13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMDYQAKRSKCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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